3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide
Overview
Description
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of kynurenine, a metabolite of the amino acid tryptophan. The compound is characterized by the presence of two carbon-13 isotopes, which makes it useful in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide typically involves the incorporation of carbon-13 isotopes into the kynurenine structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of kynurenine and its metabolites.
Biology: Employed in studies of tryptophan metabolism and its role in various biological processes.
Medicine: Investigated for its potential role in neurological disorders and other medical conditions.
Industry: Utilized in the development of analytical methods and quality control processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide involves its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the kynurenine pathway, which plays a crucial role in the regulation of immune responses, neuroprotection, and neurotoxicity. The compound’s effects are mediated through its interaction with enzymes and receptors involved in this pathway .
Comparison with Similar Compounds
Similar Compounds
Kynurenine: The parent compound, involved in the same metabolic pathway.
3-Hydroxykynurenine: A hydroxylated derivative of kynurenine.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective properties.
Uniqueness
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is unique due to its stable isotope labeling, which enhances its utility in analytical techniques like mass spectrometry. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
Properties
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-13C2)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UFYQYTSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)C[13CH]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745990 | |
Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-~13~C_2_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-57-4 | |
Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-~13~C_2_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1313734-57-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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